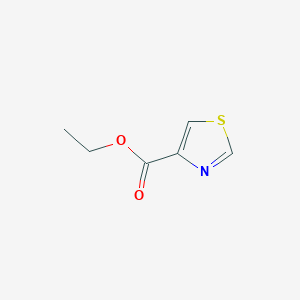

Ethyl thiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOKFEJMEJKVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407423 | |

| Record name | Ethyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-43-6 | |

| Record name | Ethyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Thiazole-4-carboxylate: Properties, Synthesis, and Applications

Ethyl thiazole-4-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a thiazole ring with an ethyl ester functional group, make it a versatile intermediate in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

At its core, this compound features a five-membered aromatic ring containing both sulfur and nitrogen atoms—the thiazole ring. This ring is substituted at the 4-position with an ethoxycarbonyl group.

-

IUPAC Name : Ethyl 1,3-thiazole-4-carboxylate

-

Synonyms : Thiazole-4-carboxylic acid ethyl ester, 4-Ethoxycarbonylthiazole[1]

-

Molecular Formula : C₆H₇NO₂S[3]

-

Molecular Weight : 157.19 g/mol [3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | Pale-Yellow Crystalline Solid | [1] |

| Melting Point | 51-55 °C | |

| Boiling Point | 130 °C at 12 mmHg | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate | [1] |

| pKa | 0.38 ± 0.10 (Predicted) | [1] |

| Flash Point | >110 °C | [1] |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include those for the ethyl group (a quartet and a triplet), and distinct singlets for the protons on the thiazole ring. |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon of the ester, carbons of the thiazole ring, and the ethyl group carbons are anticipated. |

| IR Spectroscopy | Key absorptions would include C=O stretching for the ester, C=N and C=C stretching from the thiazole ring, and C-H stretching. For related compounds, a strong ester carbonyl (C=O) stretch is observed around 1755 cm⁻¹.[5] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 157, corresponding to its molecular weight. |

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the electrophilic nature of the ester carbonyl group and the aromatic thiazole ring, which can undergo various substitution reactions.

Synthesis Protocol: Esterification of Thiazole-4-carboxylic acid

A straightforward and common method for the preparation of this compound is the Fischer esterification of thiazole-4-carboxylic acid with ethanol in the presence of an acid catalyst.[1]

Step-by-Step Methodology:

-

Reaction Setup : To a solution of thiazole-4-carboxylic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux : Heat the reaction mixture to reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).[7]

-

Workup : After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The thiazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[8] this compound, as a versatile intermediate, plays a significant role in the synthesis of novel therapeutic agents.

-

Anticancer Agents : Thiazole derivatives have been investigated for their potential as anticancer agents.[8] The ethyl carboxylate group can be readily converted to other functional groups, allowing for the exploration of structure-activity relationships.

-

Antimicrobial and Antifungal Agents : The thiazole ring is a key component of many compounds with antimicrobial and antifungal properties.[9]

-

Anti-inflammatory and Antihypertensive Drugs : The 2-aminothiazole moiety, which can be synthesized from related precursors, is found in molecules developed for treating inflammation and hypertension.[10]

-

Key Intermediate : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, is a key intermediate in the synthesis of the antibiotic Cefditoren pivoxil.[10] Similarly, this compound serves as a foundational molecule for creating diverse compound libraries for high-throughput screening.

The importance of substituted thiazoles, such as ethyl 2-aminothiazole-4-carboxylate, is highlighted by their role as foundational components in the development of targeted therapies, including inhibitors for anaplastic lymphoma kinase, which are crucial in treating various cancers.[11]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

| Hazard Category | GHS Classification and Precautions |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[12] |

| Skin Irritation | Causes skin irritation.[12] Wear protective gloves and clothing.[13][14] In case of skin contact, wash off immediately with plenty of soap and water.[13][14][15] |

| Eye Irritation | Causes serious eye irritation.[12] Wear tightly fitting safety goggles.[13] If in eyes, rinse cautiously with water for several minutes.[14][15] |

| Respiratory Irritation | May cause respiratory irritation.[12] Avoid breathing dust, fumes, or vapors.[13] Use only in a well-ventilated area.[14] |

| Personal Protective Equipment (PPE) | Recommended PPE includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13] If exposure limits are exceeded, a full-face respirator may be necessary.[13] |

| Storage | Store in a cool, dry, and well-ventilated place.[1][14] Keep container tightly closed.[14] |

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of pharmacologically important molecules. A thorough understanding of its physical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel therapeutics.

References

- 1. This compound CAS#: 14527-43-6 [amp.chemicalbook.com]

- 2. This compound | 14527-43-6 [chemicalbook.com]

- 3. This compound | CAS: 14527-43-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. nbinno.com [nbinno.com]

- 12. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fr [fishersci.fr]

"Ethyl thiazole-4-carboxylate" CAS number and molecular weight

An In-Depth Technical Guide to Ethyl Thiazole-4-Carboxylate for Advanced Research

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a thiazole ring functionalized with an ethyl ester group, serves as a versatile scaffold for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development. Key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14527-43-6 | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Synonyms | Thiazole-4-carboxylic acid ethyl ester, 4-Ethoxycarbonylthiazole | [1][3] |

| Appearance | Powder | [1] |

| Melting Point | 51-55 °C | [1] |

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a classic endeavor in heterocyclic chemistry. The most common and adaptable method for synthesizing thiazoles and their derivatives is the Hantzsch Thiazole Synthesis. This method generally involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For this compound, a plausible and efficient synthetic route involves the reaction of an ethyl 2-halo-3-oxopropanoate with thioformamide.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound. The causality behind the choice of reagents and conditions is to facilitate the key cyclization and dehydration steps efficiently while minimizing side reactions.

Step 1: Thioamide Formation (if not commercially available)

Step 2: Cyclocondensation Reaction

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in a suitable solvent such as absolute ethanol.

-

To this solution, add ethyl 2-bromo-3-oxopropanoate (1.0 equivalent) dropwise at room temperature. The brominated ester is highly reactive, and a controlled addition prevents a rapid exotherm.

-

Rationale: The initial step is a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom, displacing the bromide ion.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the subsequent intramolecular cyclization. The nitrogen atom of the thioamide intermediate attacks the carbonyl carbon of the ester moiety.

Step 3: Dehydration and Aromatization

-

The cyclized intermediate, a thiazoline, will spontaneously dehydrate under the acidic conditions generated in the reaction (HBr byproduct) and heating.

-

Rationale: The dehydration step is the driving force for the formation of the stable, aromatic thiazole ring.

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature and then neutralize it with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to the Synthesis of Ethyl Thiazole-4-carboxylate via Hantzsch Thiazole Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Ethyl thiazole-4-carboxylate, in particular, serves as a critical building block for the synthesis of more complex molecules in drug discovery and development.[3][4] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound from ethyl bromopyruvate, primarily focusing on the esteemed Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and offer field-proven insights into process optimization and troubleshooting. This document is intended to be a practical and authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds are of paramount importance in the field of medicinal chemistry, and among them, the thiazole ring system holds a place of distinction.[5] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically approved drugs. This compound (CAS 14527-43-6) is a versatile intermediate, providing a convenient handle for further chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents.[6][7] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the construction of the thiazole ring, owing to its operational simplicity and generally high yields.[5][8]

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[8] In the context of our target molecule, this compound, the reaction involves the condensation of ethyl bromopyruvate (the α-haloketone) with thioformamide (the thioamide).

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The synthesis is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ethyl bromopyruvate. This is a classic SN2 reaction, resulting in the formation of an intermediate thioimino ether.

-

Cyclization: The nitrogen atom of the thioimino ether then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone functional group, leading to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.

Diagram of the Hantzsch Thiazole Synthesis Mechanism:

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 70-23-5 | Lachyrmator, corrosive |

| Thioformamide | CH₃NS | 61.11 | 115-08-2 | Toxic, handle with care |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, neurotoxin |

Synthesis of Thioformamide (if not commercially available)

Thioformamide is not as readily available as other thioamides like thiourea. A common laboratory preparation involves the reaction of formamide with phosphorus pentasulfide.[9][10]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamide in a suitable solvent like tetrahydrofuran (THF).

-

Cool the solution in an ice bath and slowly add phosphorus pentasulfide (P₄S₁₀) in portions. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then carefully worked up, often involving filtration to remove solid byproducts, followed by extraction and solvent evaporation to yield crude thioformamide.[11] Purification can be achieved by recrystallization or chromatography.

Caution: This reaction should be performed with extreme care in a well-ventilated fume hood as it may produce toxic byproducts.

Step-by-Step Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in anhydrous ethanol.

-

Addition of Ethyl Bromopyruvate: To the stirred solution, add ethyl bromopyruvate (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is typically a dark oil or solid.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: 51-55 °C

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the ethyl group and the thiazole ring protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule.

-

Mass Spectrometry: To confirm the molecular weight (157.19 g/mol ).

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise during the synthesis. This section provides insights into common issues and their resolutions.

| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategy |

| Low Yield | - Incomplete reaction- Side reactions- Poor quality of starting materials | - Extend the reaction time and monitor by TLC.- Control the reaction temperature carefully.- Ensure the purity of ethyl bromopyruvate and thioformamide.[12] |

| Formation of Byproducts | - Self-condensation of ethyl bromopyruvate- Decomposition of thioformamide | - Add ethyl bromopyruvate slowly to the thioformamide solution.- Use freshly prepared or purified thioformamide. |

| Purification Difficulties | - Presence of polar impurities | - Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). |

Troubleshooting Workflow Diagram:

Caption: A logical workflow for troubleshooting common synthesis issues.

Safety Considerations

-

Ethyl bromopyruvate is a lachrymator and corrosive. It should be handled with extreme care in a fume hood, and contact with skin and eyes must be avoided.

-

Thioformamide is toxic and should be handled with appropriate engineering controls and personal protective equipment.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable route to this compound, a key intermediate in pharmaceutical research and development. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and being prepared to troubleshoot potential issues, researchers can successfully synthesize this valuable compound. The insights and procedures outlined in this guide are intended to empower scientists to confidently and safely perform this important chemical transformation.

References

-

Organic Preparations and Procedures International. A CONVENIENT PREPARATION OF THIOFORMAMIDE. SYNTHESIS OF THIAZOLE-4-CARBOXYLIC ACID. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. [Link]

- Google Patents. Method for preparing thioformamide.

- Google Patents.

-

Penn State University. Catalyzed Synthesis of Thioformamide. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

PubChem. Ethyl 2-methyl-1,3-thiazole-4-carboxylate. [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

-

PrepChem. Synthesis of ethyl 2-benzyl-thiazole-4-carboxylate. [Link]

-

Exactitude Consultancy. Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Market Trends and Forecast 2023-2029. [Link]

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

-

National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Bentham Science. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

-

Scribd. Hantzsch Thiazole Synthesis 2010. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

ResearchGate. Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. [Link]

-

ResearchGate. Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: this compound. [Link]

-

Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. [Link]

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

-

ChemSrc. This compound. [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

-

PrepChem. Synthesis of 2-cyclobutyl-4-thiazolecarboxylic acid ethyl ester. [Link]

-

Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. [Link]

-

SciSpace. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. [Link]

-

Asian Publication Corporation. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. [Link]

-

Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

-

JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]

-

International Journal of Research in Pharmaceutical Sciences. ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. [Link]

- Google Patents.

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

ResearchGate. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]

-

ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. [Link]

-

ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 14527-43-6 [chemicalbook.com]

- 8. synarchive.com [synarchive.com]

- 9. nbinno.com [nbinno.com]

- 10. US2682558A - Preparation of thioformamide - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

The Ascendant Trajectory of Ethyl Thiazole-4-Carboxylate Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a multitude of approved therapeutic agents, showcasing a remarkable breadth of biological activities.[1][2] Among these, the ethyl thiazole-4-carboxylate scaffold has emerged as a particularly fruitful platform for the development of novel drug candidates, especially in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs. We will delve into established synthetic methodologies, dissect the mechanistic basis of their therapeutic potential, and offer insights into the rational design of next-generation agents for researchers, scientists, and drug development professionals.

Introduction: The Thiazole Core - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a versatile pharmacophore found in numerous natural products, including Vitamin B1 (Thiamine), and a wide array of synthetic drugs.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a diverse range of biological targets.[1] The incorporation of an ethyl carboxylate group at the 4-position of the thiazole ring provides a key handle for synthetic elaboration, enabling the generation of extensive compound libraries for biological screening. This guide will focus specifically on this promising chemical space, highlighting its therapeutic potential, particularly in the development of novel anticancer agents.[1][2][4]

Synthesis and Methodologies: Constructing the this compound Core

The construction of the this compound scaffold and its derivatives is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and high-yielding reaction provides a straightforward route to a wide array of substituted thiazoles.[4][5]

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. In the context of our core structure, this typically involves the reaction of ethyl bromopyruvate with a suitable thioamide.

Conceptual Workflow of the Hantzsch Thiazole Synthesis:

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Amino-thiazole-4-carboxylate

This protocol provides a general procedure for the synthesis of a foundational building block, ethyl 2-amino-thiazole-4-carboxylate.

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol

-

Ice water

Procedure:

-

A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The reaction mixture is heated to 70°C and stirred for 1 hour.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into ice water, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired ethyl 2-aminothiazole-4-carboxylate.[1]

One-Pot Synthesis of Substituted Ethyl Thiazole-4-Carboxylates

To enhance efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods often involve the in-situ generation of the α-haloketone followed by the addition of the thioamide.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

This protocol describes an efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[6]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea or substituted thiourea

-

Water

-

Tetrahydrofuran (THF)

Procedure:

-

To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add NBS (0.06 mol) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

-

Add thiourea or the corresponding substituted thiourea (0.05 mol) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 2 hours.

-

After cooling to room temperature, the product can be isolated through extraction and purified by column chromatography.[6]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable spectrum of biological activities, with a significant focus on their potential as anticancer agents.[1][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[7][8]

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Human Osteosarcoma (SaOS-2) | 0.190 ± 0.045 | [4] |

| Compound B | Glioblastoma | 3.20 ± 0.32 | [9] |

| Compound C | Glioblastoma | 4.72 ± 3.92 | [9] |

| Compound D | Glioblastoma | 10.67 ± 0.94 | [9] |

| Compound E | Lung Adenocarcinoma (A549) | 12.0 ± 1.73 | [10] |

| Compound F | Rat Glioma (C6) | 3.83 ± 0.76 | [10] |

| Compound G | Breast Adenocarcinoma (MCF-7) | 20.6 ± 0.3 | [3] |

Note: The specific structures of the compounds are detailed in the cited references.

Mechanism of Action: Targeting Key Cancer-Related Pathways

The anticancer activity of these derivatives is often attributed to their ability to inhibit crucial enzymes and proteins that drive tumor progression.

3.2.1. Kinase Inhibition

Many this compound derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11][12] Several thiazole derivatives have shown potent inhibitory activity against VEGFR-2, thereby blocking tumor-induced angiogenesis.[11]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. Thiazole-based compounds have been developed as effective EGFR inhibitors.[4][13]

-

PI3K/mTOR Dual Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors targeting both PI3K and mTOR are highly sought after, and certain thiazole derivatives have demonstrated this valuable activity.[8]

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. The deregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets. Thiazole-based molecules have been reported to inhibit CDK activity, leading to cell cycle arrest.

PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition by Thiazole Derivatives:

Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-inhibitor thiazole derivatives.

Table 2: Kinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound H | PI3Kα | 0.086 ± 0.005 | [8] |

| mTOR | 0.221 ± 0.014 | [8] | |

| Compound I | VEGFR-2 | 0.051 | [11] |

| Compound J | EGFR | 0.031 | [13] |

Note: The specific structures of the compounds are detailed in the cited references.

3.2.2. Induction of Apoptosis

Beyond kinase inhibition, many this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have demonstrated that these compounds can trigger apoptosis through various mechanisms, including DNA fragmentation and mitochondrial depolarization.[7]

Structure-Activity Relationship (SAR) Insights

The extensive research into this compound derivatives has yielded valuable insights into their structure-activity relationships (SAR). Understanding how structural modifications impact biological activity is paramount for the rational design of more potent and selective drug candidates.

General SAR Observations:

-

Substituents at the 2-position: The nature of the substituent at the 2-position of the thiazole ring significantly influences activity. Often, aromatic or heteroaromatic rings at this position are beneficial for potent anticancer effects.

-

Substituents at the 5-position: Modifications at the 5-position can also modulate activity. For instance, the introduction of a methyl group can impact the compound's interaction with its biological target.

-

The Ethyl Carboxylate Group: While serving as a synthetic handle, this group can also be modified to amides or other functional groups to fine-tune the compound's properties, such as solubility and cell permeability.

Workflow for Synthesis and Biological Evaluation of Thiazole Derivatives:

Caption: A typical workflow for the synthesis and biological evaluation of novel thiazole derivatives.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in drug discovery. Future research will likely focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific cancer-related targets to minimize off-target effects and toxicity.

-

Overcoming Drug Resistance: Developing novel analogs that can circumvent known mechanisms of drug resistance.

-

Exploring New Therapeutic Areas: While oncology is a major focus, the broad biological activity of thiazoles suggests their potential in other disease areas, such as infectious diseases and inflammatory disorders.

References

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central. Retrieved from [Link]

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (2025). PubMed. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). RSC Publishing. Retrieved from [Link]

-

EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press. Retrieved from [Link]

-

Representative examples of FDA-approved EGFR and/or VEGFR-2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

IC50 of compound 5c against VEGFR-2, EGFR, PDGFRβ and CDK-2 kinases in comparison with staurosporine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 10. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Biological Activity of Ethyl Thiazole-4-Carboxylate Scaffolds

Abstract

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its many derivatives, the ethyl thiazole-4-carboxylate scaffold has emerged as a particularly privileged pharmacophore, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The this compound Core: A Privileged Scaffold

The thiazole ring is a fundamental component in a variety of natural products, including vitamin B1 (thiamine), and is present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The this compound moiety, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This versatility has made it a focal point of extensive research in the quest for new and improved therapeutic agents.[3]

Synthesis of this compound Derivatives

The synthesis of the thiazole ring is most classically achieved through the Hantzsch synthesis, which involves the cyclization of an α-halocarbonyl compound with a thioamide.[4] A widely adopted and efficient method for creating this compound scaffolds involves a two-step process starting from thiosemicarbazones, which are then cyclized with ethyl bromopyruvate.[5][6] More recent advancements have focused on developing one-pot procedures to improve efficiency and yield.[7]

Diagram 1: General Synthesis of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates

Caption: Workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates[5][6]

Step 1: Synthesis of Thiosemicarbazones (1a-r)

-

A solution of an appropriate aldehyde or ketone (10 mmol) in ethanol (20 mL) is prepared.

-

To this solution, thiosemicarbazide (10 mmol) is added, along with a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

The reaction mixture is refluxed for 2-4 hours and monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.

Step 2: Synthesis of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates (2a-r)

-

The synthesized thiosemicarbazone (5 mmol) is dissolved in absolute ethanol (25 mL).

-

Ethyl bromopyruvate (5 mmol) is added dropwise to the solution.

-

The mixture is refluxed for 6-8 hours.

-

The reaction is cooled, and the solid product is collected by filtration.

-

The crude product is recrystallized from ethanol to afford the pure this compound derivative.

-

The structure of the synthesized compound is confirmed using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][10]

Mechanism of Action: Inhibition of Proliferation and Induction of Apoptosis

Many thiazole derivatives exert their anticancer effects by targeting critical cellular processes. For instance, some compounds have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division.[10] Others function by inhibiting key enzymes in signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Furthermore, some derivatives have been found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[9] The induction of apoptosis, or programmed cell death, is another common mechanism, often triggered through the intrinsic mitochondrial pathway.[11]

Diagram 2: Anticancer Mechanisms of Thiazole Derivatives

Caption: Key cellular targets and outcomes of thiazole-based anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 17l | HeLa (Cervical Cancer) | 3.41 | [8] |

| 17i | HEK293T (Kidney) | 8.64 | [8] |

| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [9] |

| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [9] |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized thiazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[4] this compound derivatives have demonstrated promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][13][14][15]

Mechanism of Action

The antimicrobial mechanism of thiazole derivatives can vary. Some compounds are believed to interfere with the synthesis of essential cellular components. For example, sulfathiazole, an early thiazole-based antibiotic, inhibits the synthesis of folic acid in bacteria. More recent derivatives may act by inhibiting specific enzymes, such as DNA gyrase or β-ketoacyl-acyl carrier protein synthase III (KAS III), which are essential for bacterial replication and fatty acid synthesis, respectively.[4][14] The presence of certain substituents, such as halogens or heterocyclic rings, can significantly enhance the antimicrobial potency.[16][17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Organism | Compound ID | MIC (µg/mL) | Reference |

| Escherichia coli | 16 | 1.56 - 6.25 | [4] |

| Staphylococcus aureus | 16 | 1.56 - 6.25 | [4] |

| Candida albicans | 15 | Superior to Fluconazole | [4] |

| Geotricum candidum | 17a | Similar to Amphotericin B | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral and Anti-inflammatory Activities

Antiviral Potential

The versatility of the this compound scaffold extends to antiviral applications. Research has demonstrated the potential of these derivatives against a range of viruses. Notably, recent studies have explored their efficacy as inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[5][6][18] Molecular docking studies have shown that these compounds can fit into the active site of the protease, suggesting a potential mechanism for inhibiting viral replication.[5][6]

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases.[19] this compound derivatives have been investigated for their anti-inflammatory properties, with studies showing they can inhibit the production of pro-inflammatory mediators.[19][20][21] This is often achieved by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[19][21][22] For example, certain derivatives have demonstrated the ability to suppress the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes, including those for COX-2 and iNOS.[20]

Diagram 3: Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by thiazole derivatives.

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 13b | NO Release | 10.992 | [23] |

| 13b | IL-6 Release | 2.294 | [23] |

| 13b | TNF-α Release | 12.901 | [23] |

| 6b | COX-2 | 11.65 | [22] |

Antioxidant Activity

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various diseases. Thiazole-carboxamide derivatives have been identified as potent antioxidant agents.[24] Their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, highlights their potential to mitigate oxidative damage.[24]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold.[3][10][17]

-

Anticancer Activity: The presence of trimethoxy-substituted phenyl groups often enhances antiproliferative activity.[10]

-

Antimicrobial Activity: Electron-withdrawing groups, such as halogens, on attached phenyl rings can increase antimicrobial potency.[16]

-

Antioxidant Activity: Lipophilic groups, like a t-butyl group at the para position, can improve antioxidant potential by enhancing membrane penetration.[24]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive research highlighted in this guide demonstrates its significant potential in developing novel therapeutics for a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders. The ease of synthesis and the ability to readily modify its structure allow for the generation of large compound libraries for high-throughput screening and lead optimization.

Future research should focus on leveraging computational tools for the rational design of more potent and selective derivatives. Elucidating the precise molecular targets and understanding the detailed mechanisms of action will be crucial for translating these promising scaffolds into clinical candidates. The continued exploration of the vast chemical space around the this compound core undoubtedly holds the key to discovering next-generation therapies for some of the most pressing medical challenges.

References

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

-

Synthesis of ethyl 2-benzyl-thiazole-4-carboxylate. PrepChem.com. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2024). NIH. [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

-

2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. (2016). NIH. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). NIH. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2019). ResearchGate. [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2019). NIH. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2017). NIH. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Publishing. [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). ResearchGate. [Link]

-

Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: this compound. (1978). ResearchGate. [Link]

-

Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. (2021). PubMed. [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (2020). ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). NIH. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). NIH. [Link]

-

Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). NIH. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2021). bepls. [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). NIH. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). NIH. [Link]

-

Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. (2021). ResearchGate. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. (2023). MDPI. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2024). PubMed Central. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Semantic Scholar. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]

-

A Review on Thiazole Scaffolds and its Biological Activity. (2023). ijrpr.com. [Link]

-

Enhancing thiazolide efficacy: C-4 aryl modifications drive selective SARS-CoV-2 inhibition. (2025). Taylor & Francis Online. [Link]

-

Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. (2012). ResearchGate. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijrpr.com [ijrpr.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. | Semantic Scholar [semanticscholar.org]

- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jchemrev.com [jchemrev.com]

- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-aminothiazole-4-carboxylate: A Cornerstone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its prevalence stems from its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and its capacity to engage in multiple, critical hydrogen-bonding interactions within biological targets.[2] Among the diverse array of 2-aminothiazole derivatives, Ethyl 2-aminothiazole-4-carboxylate (EATC) has emerged as a foundational building block, prized for its versatility and strategic placement of functional groups that permit elaborate molecular construction.[3][4]

This guide provides a comprehensive overview of Ethyl 2-aminothiazole-4-carboxylate, from its fundamental properties and synthesis to its reactivity and pivotal role in the development of cutting-edge therapeutics. It is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering field-proven insights into the strategic application of this vital chemical intermediate.

Core Physicochemical Properties

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis. EATC is typically a solid, ranging in appearance from white to pale yellow powder.[4][5] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5398-36-7 | [3][6] |

| Molecular Formula | C₆H₈N₂O₂S | [4][5][6] |

| Molecular Weight | 172.20 g/mol | [6] |

| Melting Point | 177-181 °C | [4] |

| Appearance | White to yellowish tan powder | [4][5] |

| Purity | Typically ≥96-98% (HPLC) | [4] |

| SMILES | CCOC(=O)c1csc(N)n1 | |

| InChI Key | XHFUVBWCMLLKOZ-UHFFFAOYSA-N | [6] |

Synthesis: The Hantzsch Thiazole Synthesis

The most prevalent and efficient method for preparing Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[7][8] This reaction involves the cyclization of an α-haloketone or a related α-halo-β-ketoester with a thioamide.[7][9] For EATC, the specific precursors are ethyl 3-bromopyruvate and thiourea.[10]

The causality of this reaction is elegant in its simplicity. The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the ketone carbonyl. A subsequent dehydration step yields the aromatic thiazole ring.[7] The Hantzsch synthesis is favored for its high yields and straightforward execution.[7]

Caption: Workflow for the Hantzsch synthesis of EATC.

Field-Proven Experimental Protocol:

A general, reliable protocol for the synthesis of Ethyl 2-aminothiazole-4-carboxylate is as follows[10]:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL).

-

Heating: Heat the reaction mixture to 70°C with vigorous stirring. Maintain this temperature for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Drying: Dry the collected white to off-white solid to yield the target product, Ethyl 2-aminothiazole-4-carboxylate, often in high yield (e.g., 99%).[10] The product's identity can be confirmed by its melting point (150-152 °C, consistent with literature values) and spectroscopic analysis (NMR, IR, MS).[5][10]

Reactivity and Synthetic Utility

The synthetic power of EATC lies in the differential reactivity of its three key functional groups: the exocyclic 2-amino group, the 4-carboxylate ester, and the C5 position of the thiazole ring. This allows for selective and sequential modifications, making it a versatile scaffold for building molecular complexity.[11][12]

-

The 2-Amino Group: This is the most nucleophilic site. It readily undergoes reactions with various electrophiles, such as acylation with acid chlorides, coupling with carboxylic acids (e.g., via EDCI mediation), and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.[11][12] These thiourea derivatives have been explored as precursors for antitumor agents.[11][12]

-

The 4-Ester Group: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be activated and coupled with amines to form amides, a common linkage in pharmaceuticals. Alternatively, the ester can be reacted with hydrazine (NH₂NH₂) to form an acid hydrazide, another key intermediate for further heterocycle synthesis.[11][12]

-

The Thiazole Ring: While the ring is electron-rich, the C5 position is susceptible to electrophilic substitution, although this is less common than reactions at the amino or ester groups.

Caption: Key reaction pathways for EATC derivatization.

Applications in Drug Discovery

EATC is not merely a versatile chemical; it is a validated starting point for molecules with profound biological activity.[4] Its structure is frequently found in compounds targeting a wide range of diseases, from cancer to infectious diseases.[2][11]

A. Kinase Inhibitors

Perhaps the most prominent application of the 2-aminothiazole scaffold derived from EATC is in the design of protein kinase inhibitors.[3][13] Many kinases, critical regulators of cellular signaling, are targets in oncology. The 2-aminothiazole core acts as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

-

Dasatinib (BMS-354825): The discovery of the blockbuster cancer drug Dasatinib, a pan-Src kinase inhibitor, originated from a 2-aminothiazole template.[13] Structure-activity relationship (SAR) studies that led to Dasatinib extensively explored modifications at positions analogous to those accessible from EATC, demonstrating the scaffold's power.[13]

-

Anaplastic Lymphoma Kinase (ALK) Inhibitors: EATC is a key intermediate in the synthesis of ALK inhibitors, which are vital for treating specific types of cancers.[3][14]

Caption: Pharmacophore model of 2-aminothiazole binding to a kinase hinge.

B. Other Therapeutic Areas

The utility of EATC extends far beyond oncology. Its derivatives are integral to the development of:

-

Antimicrobial and Antifungal Agents: The thiazole ring is a component of many compounds designed to combat bacterial and fungal infections.[4][15]

-

Stearoyl-CoA Desaturase (SCD1) Inhibitors: EATC is used to synthesize potent inhibitors of SCD1, an enzyme implicated in metabolic disorders and cancer.[3][14]

-

Anti-inflammatory Agents: The 2-aminothiazole scaffold is found in molecules with significant anti-inflammatory properties.[2][11]

-

Antiviral (including Anti-HIV) Agents: Numerous studies have reported on 2-aminothiazole derivatives exhibiting potent antiviral activity.[2][11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-aminothiazole-4-carboxylate is classified as a substance that causes skin irritation and serious eye irritation.[5] It may also be harmful if swallowed or in contact with skin.[5] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be used when handling this compound. It should be stored in a cool, light-protected environment.[16]

Conclusion

Ethyl 2-aminothiazole-4-carboxylate has solidified its position as a vital and versatile building block in the arsenal of the medicinal chemist.[3] Its straightforward and high-yielding synthesis via the Hantzsch reaction, combined with the strategic positioning of three distinct and selectively reactive functional groups, provides a robust platform for the creation of diverse and complex molecular architectures.[4][10] From its foundational role in the development of life-saving kinase inhibitors to its application across a spectrum of other therapeutic areas, EATC continues to empower the exploration of new chemical space and accelerate the journey of drug discovery.[2][3]

References

- The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD.

- Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis. ChemicalBook.

- Ethyl 2-aminothiazole-4-carboxylate. CymitQuimica.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH).

- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate.

- Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216. PubChem.

- Ethyl 2-aminothiazole-4-carboxylate 96 5398-36-7. Sigma-Aldrich.

- Ethyl 2-aminothiazole-4-carboxylate. Chem-Impex.

- Biological and medicinal significance of 2-aminothiazoles. ResearchGate.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed.

- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- 2-aminothiazole——Application, Synthesis, Reaction etc. ChemicalBook.

- Three possible ways of the reaction between 2-aminothiazole and electrophiles. ResearchGate.

- The Chemistry of Innovation: Ethyl 2-Aminothiazole-4-carboxylate in Drug Discovery. NINGBO INNO PHARMCHEM CO., LTD.

- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

- 5398-36-7 | Ethyl 2-aminothiazole-4-carboxylate. ChemScene.

- Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- CN104163802A - 2-aminothiazole-4-ethyl formate preparation method. Google Patents.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- Hantzsch Thiazole Synthesis. Chem Help ASAP.

- Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.

- Thiazole synthesis. Organic Chemistry Portal.

- Hantzsch Thiazole Synthesis. SynArchive.

- Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7. ChemicalBook.

- 127942-30-7|Ethyl 2-aminothiazole-4-carboxylate hydrobromide|BLD Pharm. BLD Pharm.

- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.

- Ethyl 2-aminothiazole-4-carboxylate - High purity | EN. Georganics.

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-aminothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]